molecular formula C15H18N2O4 B2976297 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide CAS No. 851403-83-3

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide

Cat. No.: B2976297
CAS No.: 851403-83-3
M. Wt: 290.319
InChI Key: VQQOROPVLBKXFO-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is a chemical compound belonging to the quinoline derivatives family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom at the second position. This compound, in particular, has two methoxy groups at the 5th and 8th positions and an acetamide group attached to the ethyl chain linked to the quinoline ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives.

  • Functionalization: The quinoline core is functionalized at the 5th and 8th positions with methoxy groups through electrophilic substitution reactions.

  • Formation of Acetamide: The ethyl chain is introduced, and the acetamide group is attached through acylation reactions.

Industrial Production Methods: Industrial production involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to manage the reactivity of the intermediates.

Types of Reactions:

  • Oxidation: The quinoline core can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the oxidation state of the quinoline ring.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinone derivatives.

  • Reduction Products: Hydroquinoline derivatives.

  • Substitution Products: Halogenated quinolines and other substituted quinolines.

Scientific Research Applications

This compound has various applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

  • Quinoline: The parent compound without methoxy or acetamide groups.

  • 4-Hydroxyquinoline: Similar structure but with a hydroxyl group at the 4th position.

  • 8-Methoxyquinoline: Similar to the compound but without the acetamide group.

Uniqueness: N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is unique due to its specific combination of methoxy groups and the acetamide moiety, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-9(18)16-7-6-10-8-11-12(20-2)4-5-13(21-3)14(11)17-15(10)19/h4-5,8H,6-7H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQOROPVLBKXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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